![molecular formula C10H10ClF3N2 B2801106 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine CAS No. 1310249-75-2](/img/structure/B2801106.png)
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine
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Overview
Description
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrimidine ring, which is fused with a cycloheptane ring. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with cycloheptanone under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with hydrogen peroxide can produce a sulfoxide .
Scientific Research Applications
The compound 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests possible applications in drug design:
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer types.
- Antiviral Properties : Studies have shown that certain pyrimidine derivatives exhibit antiviral activity by interfering with viral replication processes.
Materials Science
The unique properties of this compound make it suitable for use in advanced materials:
- Organic Electronics : Compounds with pyrimidine structures are explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties.
- Fluorescent Sensors : The incorporation of trifluoromethyl groups can enhance the photophysical properties of materials, making them useful in sensor applications for detecting environmental pollutants.
Agricultural Chemistry
Research into the use of this compound in agriculture focuses on its potential as a pesticide or herbicide:
- Herbicidal Activity : Preliminary studies suggest that derivatives of cyclohepta[d]pyrimidine may exhibit selective herbicidal properties against certain weed species.
- Pesticide Development : The structural characteristics of this compound may lead to the development of novel pesticides with improved efficacy and reduced environmental impact.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry Letters explored the synthesis of various pyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the trifluoromethyl group can enhance biological activity.
Case Study 2: Organic Photovoltaics
Research conducted by the Institute of Materials Science demonstrated that incorporating this compound into polymer blends resulted in improved charge transport properties. Devices fabricated with these materials showed enhanced efficiency compared to traditional photovoltaic cells.
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
Antiviral compounds | Potential interference with viral replication | |
Materials Science | OLEDs and organic photovoltaics | Enhanced electronic properties |
Fluorescent sensors | Improved detection capabilities | |
Agricultural Chemistry | Herbicides | Selective action against specific weed species |
Pesticides | Development of environmentally friendly options |
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The trifluoromethyl group enhances the
Biological Activity
2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H7ClF3N with a molecular weight of approximately 251.63 g/mol. The presence of a chloro and trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, pyrimidine derivatives have been noted for their ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis .
- Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The inhibition of bacterial growth has been observed in vitro against various strains .
Antiviral Activity
Research has shown that derivatives of pyrimidines can exhibit antiviral properties by targeting nucleotide biosynthesis pathways. A study highlighted the potential use of pyrimidine analogs in inhibiting hepatitis E virus (HEV) replication through the modulation of nucleotide metabolism .
Anticancer Properties
A notable study investigated the effects of pyrimidine derivatives on cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell proliferation in various cancer models. For example, chloroethyl pyrimidine nucleosides were found to inhibit cell migration and invasion in vulvar epidermal carcinoma cell lines .
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : A specific study focused on the inhibition of DHODH by pyrimidine derivatives. The results indicated that certain derivatives could effectively reduce enzyme activity and subsequently decrease the proliferation of cancer cells .
- Antimicrobial Screening : Another investigation evaluated a series of pyrimidine compounds for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant antibacterial effects, suggesting potential therapeutic uses .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c11-9-15-7-5-3-1-2-4-6(7)8(16-9)10(12,13)14/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYPPNFZNCGZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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